2-Cyclohex-2-enyl-1-methyl-1H-indole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohex-2-enyl-1-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of methanesulfonic acid under reflux conditions in methanol . This method yields the desired indole compound with good efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohex-2-enyl-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole ring allows for electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole compounds .
Scientific Research Applications
2-Cyclohex-2-enyl-1-methyl-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclohex-2-enyl-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole: A simpler indole derivative with similar chemical properties.
2-Phenyl-1-methyl-1H-indole: Another indole derivative with a phenyl group instead of a cyclohexenyl group.
Uniqueness
2-Cyclohex-2-enyl-1-methyl-1H-indole is unique due to its cyclohexenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H17N |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-cyclohex-2-en-1-yl-1-methylindole |
InChI |
InChI=1S/C15H17N/c1-16-14-10-6-5-9-13(14)11-15(16)12-7-3-2-4-8-12/h3,5-7,9-12H,2,4,8H2,1H3 |
InChI Key |
NHFOWAPYDJKUSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3CCCC=C3 |
Origin of Product |
United States |
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